molecular formula C13H22N4 B2384631 [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine CAS No. 1909294-68-3

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine

Cat. No.: B2384631
CAS No.: 1909294-68-3
M. Wt: 234.347
InChI Key: CLQJJIMBCJTEAB-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with stereospecific substitutions: a cyclopropyl group at position 1, a 2-methylpyrazol-3-yl moiety at position 2, and a methanamine group at position 2.

Properties

IUPAC Name

[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJJIMBCJTEAB-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involve several steps. The preparation typically starts with the synthesis of the piperidine ring, followed by the introduction of the cyclopropyl and pyrazolyl groups. The final step involves the formation of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug discovery and development. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in stereochemistry, heterocyclic substituents, and core ring systems (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight Key Differences
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine (Target) Piperidine 2-(2-methylpyrazol-3-yl), 1-cyclopropyl 2S,3R C₁₃H₂₂N₄ 234.34 Reference compound
rac-[(2R,3S)-1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine (1909294-68-3) Piperidine 2-(1-methylpyrazol-5-yl), 1-cyclopropyl 2R,3S C₁₃H₂₂N₄ 234.34 Pyrazole substituent position (5-yl vs. 3-yl); stereochemical inversion
rac-[(2R,3R)-4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine (1969287-63-5) Morpholine 3-(1-methylpyrazol-4-yl), 4-methyl 2R,3R C₁₀H₁₈N₄O 210.28 Morpholine core vs. piperidine; pyrazole substituent position (4-yl)
rac-[(2R,3S)-1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine (1969288-75-2) Piperidine 2-(1-methylimidazol-5-yl), 1-cyclopropyl 2R,3S C₁₃H₂₂N₄ 234.34 Imidazole vs. pyrazole substituent; altered H-bonding capacity
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine (953902-13-1) Pyridine 6-(2-methylimidazol-1-yl) - C₁₀H₁₂N₄ 188.23 Pyridine core vs. piperidine; imidazole substituent

Impact of Stereochemistry

The (2S,3R) configuration of the target compound contrasts with the (2R,3S) or (2R,3R) configurations in analogs (e.g., 1909294-68-3, 1969287-63-5).

Heterocyclic Substituent Variations

  • Pyrazole vs. Imidazole : Replacing pyrazole (as in the target compound) with imidazole (1969288-75-2) introduces an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity but reducing hydrophobicity .
  • Positional Isomerism : Substitutions at pyrazole positions 3-yl (target) vs. 4-yl or 5-yl (e.g., 1969287-63-5) alter electronic distribution and steric bulk, affecting interactions with hydrophobic pockets in biological targets .

Core Ring Modifications

  • Piperidine vs.
  • Pyridine vs. Piperidine : Pyridine-based analogs (e.g., 953902-13-1) lack the piperidine ring’s flexibility, which may limit conformational adaptability in binding .

Biological Activity

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_{4}

This chemical formula indicates the presence of cyclopropyl and pyrazole moieties, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have exhibited inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Anti-inflammatory Properties :
    • Research indicates that pyrazole derivatives can suppress inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharides (LPS) .
  • Antimicrobial Effects :
    • Some studies have reported that pyrazole derivatives possess antimicrobial properties, effectively disrupting bacterial cell membranes and leading to cell lysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrazole ring significantly influence potency against specific targets. For example, halogenated pyrazoles often demonstrate enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Cyclopropyl Influence : The cyclopropyl group contributes to the compound's conformational rigidity, which may enhance binding affinity to biological targets.

Case Studies

  • Antitumor Activity in Breast Cancer Models :
    • A study demonstrated that certain pyrazole derivatives induced apoptosis in MDA-MB-231 cells (a breast cancer cell line), showing a synergistic effect when combined with doxorubicin. This suggests potential for developing combination therapies using this compound .
  • Inhibition of Kinases :
    • The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. For instance, it has shown inhibitory effects against Aurora-A kinase and MRCKα kinase, both of which are implicated in tumor growth and metastasis .

Data Tables

Biological ActivityTarget/MechanismReference
AntitumorBRAF(V600E), EGFR
Anti-inflammatoryTNF-α inhibition
AntimicrobialDisruption of bacterial membranes
Kinase InhibitionAurora-A kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.